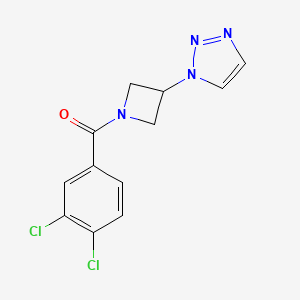

(3-(1H-1,2,3-三唑-1-基)氮杂环丁-1-基)(3,4-二氯苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound you’re asking about contains a 1,2,3-triazole ring, an azetidine ring, and a dichlorophenyl group. The 1,2,3-triazole ring is a structural fragment whose presence in compounds makes them attractive for screening for biological activity . It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets

科学研究应用

Drug Discovery

The triazole ring is a common motif in pharmaceuticals due to its resemblance to the amide bond, which is prevalent in many bioactive molecules . The compound could serve as a scaffold for developing new therapeutic agents. Its stability and hydrogen bonding ability make it a valuable addition to the medicinal chemist’s toolkit.

Organic Synthesis

Triazoles are known for their high chemical stability and can be used in various synthetic pathways. They are resistant to hydrolysis and oxidation, even at high temperatures, which makes them suitable for reactions requiring stringent conditions .

Polymer Chemistry

The robustness of the triazole ring allows it to be incorporated into polymers to enhance their stability and durability. This can lead to the development of new materials with improved properties for industrial applications .

Supramolecular Chemistry

Due to its strong dipole moment and ability to engage in hydrogen bonding, this compound can be used to create novel supramolecular structures. These structures have potential applications in the development of nanoscale devices and materials .

Bioconjugation

The compound’s reactive groups make it suitable for bioconjugation techniques, where it can be used to attach biomolecules to various substrates or to each other. This has implications for drug delivery systems and targeted therapies .

Fluorescent Imaging

Triazole derivatives can be engineered to exhibit fluorescent properties. This particular compound could be modified to serve as a fluorescent probe for imaging in biological systems, aiding in the study of cellular processes .

Anticancer Activity

Some triazole derivatives have shown potent inhibitory activities against various cancer cell lines. The compound could be investigated for its anticancer properties, potentially leading to the development of new cancer treatments .

Bcr-Abl Inhibition

The compound has a structural similarity to known Bcr-Abl inhibitors, which are used in the treatment of chronic myeloid leukemia (CML). It could be explored as a lead compound for the development of new inhibitors that overcome resistance to existing treatments .

属性

IUPAC Name |

(3,4-dichlorophenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N4O/c13-10-2-1-8(5-11(10)14)12(19)17-6-9(7-17)18-4-3-15-16-18/h1-5,9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGUOMOAWVKNBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2858134.png)

![N-[(1-Aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2858140.png)

![4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2858144.png)

![1-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2858145.png)

![(Z)-2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858146.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2858148.png)

![1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B2858150.png)

![2-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]aniline](/img/structure/B2858152.png)